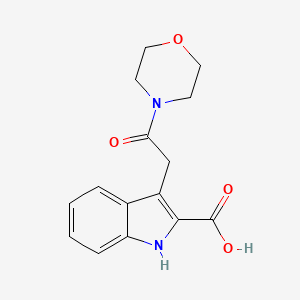
3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid, also known as MI2, is a small molecule inhibitor that has been widely used in scientific research. MI2 has shown promising results in inhibiting the growth of various types of cancer cells, making it a potential candidate for cancer treatment.
Wirkmechanismus
3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid works by binding to the MUC1-C oncoprotein and inhibiting its function. MUC1-C is a transmembrane protein that is overexpressed in many types of cancer cells. It plays a key role in promoting cancer cell growth and survival. 3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid binds to the extracellular domain of MUC1-C and disrupts its interaction with other proteins, leading to the inhibition of downstream signaling pathways that promote cancer cell growth.
Biochemical and Physiological Effects:
3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid has been shown to have a range of biochemical and physiological effects. In addition to inhibiting the growth of cancer cells, 3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid has been shown to induce apoptosis, inhibit angiogenesis, and enhance the immune response to cancer cells. 3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid is its specificity for MUC1-C. This makes it a valuable tool for studying the function of MUC1-C in cancer cells. 3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid has also been shown to have low toxicity, making it a safer alternative to other cancer drugs. However, 3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid has some limitations in lab experiments. It is relatively expensive and can be difficult to synthesize in large quantities. 3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid also has limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid in cancer treatment and research. One potential direction is the development of 3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid derivatives that have improved solubility and bioavailability. Another direction is the use of 3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid in combination with other cancer drugs to enhance its effectiveness. 3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid may also have potential applications in the treatment of other diseases, such as inflammatory disorders and autoimmune diseases. Further research is needed to fully understand the potential of 3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid in these areas.
Synthesemethoden
The synthesis of 3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid involves a series of chemical reactions, starting from commercially available starting materials. The key step in the synthesis is the formation of the indole ring, which is achieved through a palladium-catalyzed coupling reaction. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including breast cancer, prostate cancer, and leukemia. 3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid works by targeting the MUC1-C oncoprotein, which is overexpressed in many types of cancer cells. By inhibiting the function of MUC1-C, 3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid can induce apoptosis and inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c18-13(17-5-7-21-8-6-17)9-11-10-3-1-2-4-12(10)16-14(11)15(19)20/h1-4,16H,5-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGHFABJIIJSDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=C(NC3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7539117.png)



![N-methyl-N-[(3-nitrophenyl)methyl]thiophene-2-carboxamide](/img/structure/B7539147.png)
![Methyl 2-[3-(cyclopentanecarbonylamino)phenoxy]acetate](/img/structure/B7539153.png)
![1-[3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-2-phenylethanone](/img/structure/B7539158.png)
![{3-[3-(4-Methoxy-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidin-1-yl}-phenyl-methanone](/img/structure/B7539160.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7539166.png)

![2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7539169.png)
![2-(4-Methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]-1,3-oxazole](/img/structure/B7539177.png)
![5-bromo-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7539191.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B7539193.png)